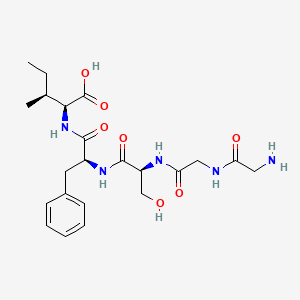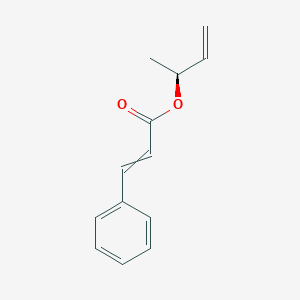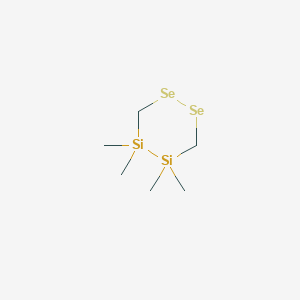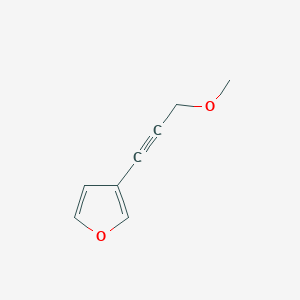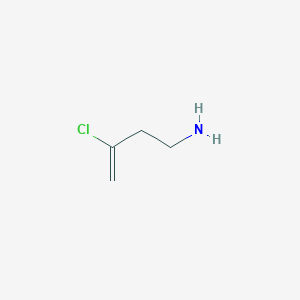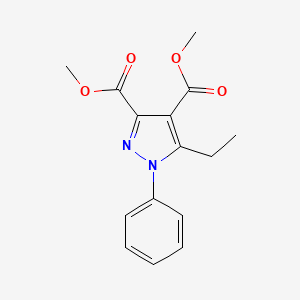
Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, is characterized by its pyrazole ring substituted with ethyl, phenyl, and carboxylate groups, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate typically involves the condensation of ethyl acetoacetate with phenylhydrazine, followed by cyclization and esterification reactions . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The final esterification step is usually carried out using methanol in the presence of an acid catalyst to yield the dimethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify the reaction workup . These methods ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,4-dicarboxylic acid derivatives, while substitution reactions can introduce halogen, alkyl, or aryl groups onto the pyrazole ring .
Scientific Research Applications
Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of enzyme activity or the activation of receptor pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: Similar in structure but lacks the carboxylate groups, making it less versatile in certain reactions.
1-Phenyl-3-methyl-5-pyrazolone: Contains a ketone group instead of carboxylate esters, leading to different reactivity and applications.
Uniqueness
Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate is unique due to its dual carboxylate ester groups, which enhance its reactivity and make it a valuable intermediate in various synthetic pathways. Its structural features allow for diverse chemical modifications, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
918407-74-6 |
|---|---|
Molecular Formula |
C15H16N2O4 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
dimethyl 5-ethyl-1-phenylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C15H16N2O4/c1-4-11-12(14(18)20-2)13(15(19)21-3)16-17(11)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
InChI Key |
MKWGDPUNVXOTOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1C2=CC=CC=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


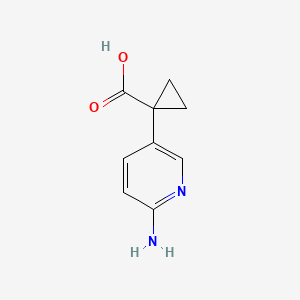
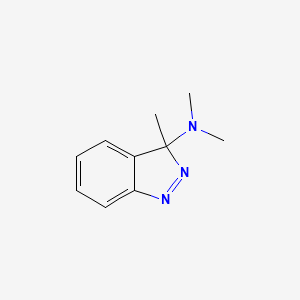
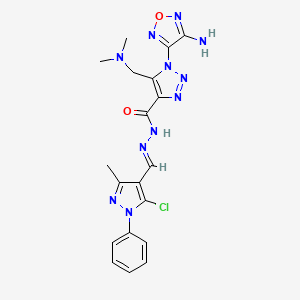
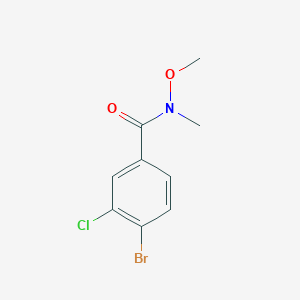
![1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)-](/img/structure/B12631053.png)
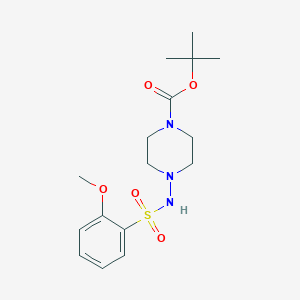
![Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]-4-pyrimidinyl]-](/img/structure/B12631065.png)
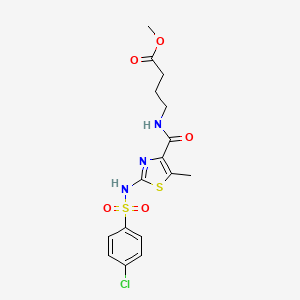
![[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12631070.png)
